6-Pyrrolidin-1-ylpyridine-2-carbaldehyde
Description
6-Pyrrolidin-1-ylpyridine-2-carbaldehyde (CAS: 230618-24-3) is a pyridine derivative featuring a pyrrolidine substituent at the 6-position and an aldehyde functional group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (estimated). This compound is widely utilized in organic synthesis and pharmaceutical research due to its dual functionality: the pyrrolidine group provides electron-donating and steric effects, while the aldehyde group facilitates nucleophilic addition reactions (e.g., condensations, Schiff base formation) .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOZYXCTOMKVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445313 | |
| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230618-24-3 | |
| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Pyrrolidin-1-ylpyridine-2-carbaldehyde (CAS No. 230618-24-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
This compound features a pyridine ring substituted with a pyrrolidine group and an aldehyde functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Bacillus subtilis | 6.25 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antiviral Activity
Beyond its antibacterial properties, this compound has also been investigated for antiviral activity. In vitro studies have demonstrated its ability to inhibit viral replication in certain models, although specific viral targets remain under investigation .
The mechanism of action of this compound involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The compound may bind to active sites on enzymes, thereby altering metabolic pathways critical for microbial survival .
Study on Antimicrobial Activity
In a comprehensive study conducted by Judge et al., the compound was synthesized and tested against various pathogens. The results indicated that it possessed comparable efficacy to standard antibiotics such as Amoxicillin and Amikacin, particularly against resistant strains of bacteria .
Investigation of Antiviral Properties
A recent investigation into the antiviral properties of this compound revealed promising results against viruses like influenza and coronaviruses. The compound demonstrated a dose-dependent inhibition of viral replication in cell cultures, suggesting its potential as a therapeutic agent in viral infections .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity of this compound. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cell lines . However, further studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table and analysis highlight key differences between 6-pyrrolidin-1-ylpyridine-2-carbaldehyde and structurally related pyridine derivatives:
Stability and Handling Considerations
While specific stability data for this compound are unavailable, analogs such as 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1) suggest that similar compounds may exhibit acute toxicity, skin/eye irritation, and sensitivity to moisture or oxidation . Recommended precautions include:
- Storage under inert gas (e.g., argon) to preserve aldehyde functionality.
- Use of personal protective equipment (PPE) to avoid dermal or inhalation exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
